N-benzyl-1-ethylpyrazol-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1-ethylpyrazol-4-amine;hydrochloride is a compound belonging to the pyrazole family, which is known for its diverse applications in medicinal chemistry, organic synthesis, and material science. The pyrazole nucleus is a five-membered ring containing two adjacent nitrogen atoms, making it a versatile scaffold for various chemical modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-ethylpyrazol-4-amine;hydrochloride typically involves the reaction of 1-ethylpyrazole with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting N-benzyl-1-ethylpyrazole is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-ethylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Benzyl alcohol derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-benzyl-1-ethylpyrazol-4-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-1-ethylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-methylpyrazol-4-amine
- N-benzyl-1-ethylpyrazol-3-amine
- N-benzyl-1-ethylpyrazol-5-amine
Uniqueness
N-benzyl-1-ethylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate in organic synthesis and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C12H16ClN3 |
---|---|
Molecular Weight |
237.73 g/mol |
IUPAC Name |
N-benzyl-1-ethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H15N3.ClH/c1-2-15-10-12(9-14-15)13-8-11-6-4-3-5-7-11;/h3-7,9-10,13H,2,8H2,1H3;1H |
InChI Key |
ABBDJLXBUINFCL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.